molecular formula C19H31BrMgO B14879763 (3,5-Di-t-butyl-2-(n-pentyloxy)phenyl)magnesium bromide

(3,5-Di-t-butyl-2-(n-pentyloxy)phenyl)magnesium bromide

Cat. No.: B14879763
M. Wt: 379.7 g/mol
InChI Key: GTDKNJHPALEHPZ-UHFFFAOYSA-M
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Description

(3,5-di-tert-butyl-2-(n-pentyloxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3,5-di-tert-butyl-2-(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-2-(n-pentyloxy)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary but typically ranges from a few hours to overnight.

    Catalysts: Sometimes, a small amount of iodine is added to activate the magnesium metal.

Industrial Production Methods

On an industrial scale, the production of Grignard reagents like (3,5-di-tert-butyl-2-(n-pentyloxy)phenyl)magnesium bromide follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors with precise temperature and atmosphere control are used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3,5-di-tert-butyl-2-(n-pentyloxy)phenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.

    Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.

    Conditions: Reactions are typically carried out under an inert atmosphere to prevent side reactions.

Major Products

    Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.

    Coupled Products: Complex organic molecules formed through coupling reactions.

Scientific Research Applications

(3,5-di-tert-butyl-2-(n-pentyloxy)phenyl)magnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Plays a role in the synthesis of polymers and advanced materials.

    Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of (3,5-di-tert-butyl-2-(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in organic molecules. The magnesium atom coordinates with the oxygen of the THF solvent, stabilizing the reagent and enhancing its reactivity. The compound primarily targets carbonyl groups, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity but less steric hindrance.

    tert-Butylmagnesium Chloride: Another Grignard reagent with a different alkyl group, offering different reactivity and selectivity.

    n-Butylmagnesium Bromide: A Grignard reagent with a linear alkyl group, used for different synthetic applications.

Uniqueness

(3,5-di-tert-butyl-2-(n-pentyloxy)phenyl)magnesium bromide is unique due to its bulky tert-butyl groups, which provide steric hindrance and can influence the selectivity of reactions. The n-pentyloxy group adds further complexity, making this compound particularly useful in the synthesis of sterically demanding molecules.

Properties

Molecular Formula

C19H31BrMgO

Molecular Weight

379.7 g/mol

IUPAC Name

magnesium;2,4-ditert-butyl-1-pentoxybenzene-6-ide;bromide

InChI

InChI=1S/C19H31O.BrH.Mg/c1-8-9-10-13-20-17-12-11-15(18(2,3)4)14-16(17)19(5,6)7;;/h11,14H,8-10,13H2,1-7H3;1H;/q-1;;+2/p-1

InChI Key

GTDKNJHPALEHPZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Mg+2].[Br-]

Origin of Product

United States

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